molecular formula C18H16N2O2 B2647837 N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide CAS No. 1396678-56-0

N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide

Cat. No.: B2647837
CAS No.: 1396678-56-0
M. Wt: 292.338
InChI Key: LHOBDCWWBXBOMR-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Scientific Research Applications

N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target. For example, some isoxazole-containing compounds have been found to exhibit antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc. activities .

Safety and Hazards

The safety and hazards associated with isoxazole derivatives can vary widely depending on the specific compound. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This potent nucleus could provide a rich source of new compounds having promising biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide typically involves the reaction of 1,2-oxazole with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-thiazol-2-yl)-3,3-diphenylpropanamide
  • N-(1,2,4-oxadiazol-3-yl)-3,3-diphenylpropanamide
  • N-(1,2,3-triazol-4-yl)-3,3-diphenylpropanamide

Uniqueness

N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. The oxazole ring enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(20-16-12-19-22-13-16)11-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,17H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOBDCWWBXBOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CON=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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